molecular formula C17H18N2O B229662 N'-(4-methylbenzylidene)-3-phenylpropanohydrazide

N'-(4-methylbenzylidene)-3-phenylpropanohydrazide

Cat. No. B229662
M. Wt: 266.34 g/mol
InChI Key: XFQUPJNKQZNZBI-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-methylbenzylidene)-3-phenylpropanohydrazide, commonly known as MPHP, is a chemical compound that belongs to the class of substituted cathinones. It is a psychoactive substance that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

MPHP acts by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular concentration in the brain. This results in an increase in the levels of these neurotransmitters, which leads to enhanced mood, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP include increased heart rate, elevated blood pressure, increased body temperature, and decreased appetite. It has also been reported to cause euphoria, increased sociability, and improved cognitive performance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPHP in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using MPHP is its potential for abuse and addiction, which makes it necessary to handle it with caution and follow strict safety protocols.

Future Directions

There are several future directions for the research on MPHP. One of the areas of interest is the development of more selective and potent dopamine and norepinephrine reuptake inhibitors based on the structure-activity relationship of MPHP. Another area of interest is the investigation of the long-term effects of MPHP on the brain and behavior, which will help in understanding its potential for therapeutic use and abuse liability. Additionally, the use of MPHP in combination with other psychoactive substances can be explored to understand their interactions and potential therapeutic benefits.

Synthesis Methods

The synthesis of MPHP involves the condensation of 4-methylbenzaldehyde and 3-phenylpropanohydrazide in the presence of a suitable catalyst. The reaction takes place in a solvent, typically ethanol or methanol, at room temperature. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

MPHP has been used in various scientific research studies, including pharmacological, toxicological, and behavioral studies. It has been reported to act as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and depression. MPHP has also been used as a model compound for studying the structure-activity relationship of substituted cathinones.

properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C17H18N2O/c1-14-7-9-16(10-8-14)13-18-19-17(20)12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,20)/b18-13+

InChI Key

XFQUPJNKQZNZBI-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2

SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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